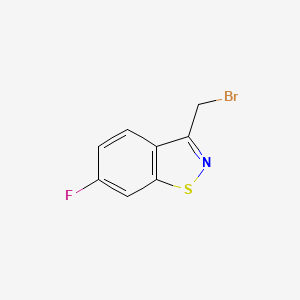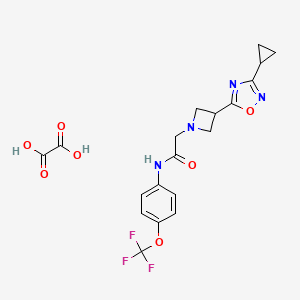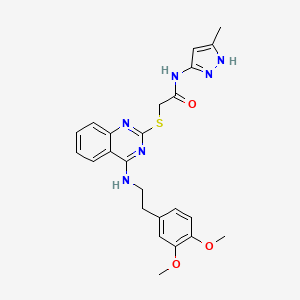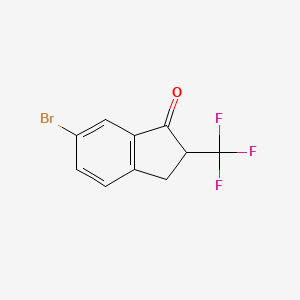
3-(bromométhyl)-6-fluoro-1,2-benzothiazole
Vue d'ensemble
Description
“1,2-Benzisothiazole, 3-(bromomethyl)-6-fluoro-” is an organic compound . It is structurally related to isothiazole, a class of molecules called isothiazolinones .
Synthesis Analysis
The synthesis of 1,2-Benzisothiazole derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The reactivity of these compounds has been studied under various conditions .Molecular Structure Analysis
The molecular structure of 1,2-Benzisothiazole derivatives reveals C–N bond lengths very similar to the correspondent ether pseudo saccharyl derivative, with the central C–N–C amine linkage having one very long C–N bond and one short . The central C–N–C bond angle is close to 120° .Chemical Reactions Analysis
1,2-Benzisothiazole reacts with a range of nucleophiles to give products which arise from fission of the thiazole ring . The reactivity of these compounds has been explored in the context of catalytic hydrogenolysis .Mécanisme D'action
The mechanism of action of 1,2-Benzisothiazole, 3-(bromomethyl)-6-fluoro- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. This inhibition can lead to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
1,2-Benzisothiazole, 3-(bromomethyl)-6-fluoro- has been shown to have antimicrobial and anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Benzisothiazole, 3-(bromomethyl)-6-fluoro- in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in studying cellular processes and identifying potential drug targets. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Orientations Futures
There are several future directions for the study of 1,2-Benzisothiazole, 3-(bromomethyl)-6-fluoro-. One area of research is the development of new synthetic methods to produce this compound. Another area of research is the investigation of its potential use as a fluorescent probe for imaging applications. Additionally, further studies on its mechanism of action and potential therapeutic applications are warranted.
Applications De Recherche Scientifique
- Ces applications peuvent être des dosages homogènes ou une détection hétérogène. Les acides boroniques peuvent être incorporés dans des matériaux de détection à l'interface ou dans l'échantillon en vrac .
- Le 3-(bromométhyl)-6-fluoro-1,2-benzothiazole sert de bloc de construction organique pour la préparation d'acrylates bêta-substitués. Il joue un rôle crucial dans la synthèse de composés tels que le propénoate de t-butyle 2-(phénylthiométhyl), le propénoate de t-butyle 3-(phénylthio)-2-(phénylthiométhyl) et le 3-(phénylthio)-2-(phényl-sulfinylméthyl)propenoate .
Applications de détection
Bloc de construction organique pour les acrylates
Polymères poreux hyperréticulés (HCP)
En résumé, le this compound fait preuve de polyvalence dans différents domaines scientifiques, de la détection à la science des matériaux et à la biochimie. Ses propriétés uniques en font un composé précieux pour les chercheurs explorant diverses applications . Si vous avez besoin de plus d'informations ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊
Safety and Hazards
Propriétés
IUPAC Name |
3-(bromomethyl)-6-fluoro-1,2-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEJGOXGPFYOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SN=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]benzohydrazide](/img/structure/B2392640.png)

![3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one](/img/structure/B2392643.png)
![2-[2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-6-phenylpyridazin-3-one](/img/structure/B2392647.png)

![N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2392649.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2392654.png)
